molecular formula C18H18ClFN2O3 B3818059 N-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]malonamide

N-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]malonamide

Cat. No. B3818059
M. Wt: 364.8 g/mol
InChI Key: QKEAUNPODMHRJA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]malonamide, also known as CFMM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]malonamide involves the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and viral replication. N-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]malonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, N-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]malonamide has been shown to inhibit the replication of various viruses, including HIV and influenza.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]malonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammation, cancer cell proliferation, and viral replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, N-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]malonamide has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]malonamide has several advantages for use in lab experiments, including its potent anti-inflammatory, anti-cancer, and anti-viral properties, as well as its low toxicity profile. However, N-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]malonamide can be challenging to synthesize and purify, which can limit its use in large-scale experiments. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]malonamide and its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]malonamide, including the development of novel therapeutics based on its chemical structure and mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]malonamide and its potential applications in the treatment of various diseases. Finally, the optimization of synthesis and purification methods for N-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]malonamide could enable its use in larger-scale experiments and potentially lead to the development of new drugs.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]malonamide has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and toxicology. It has been shown to possess potent anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of novel therapeutics.

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3/c1-25-16-5-3-2-4-12(16)8-9-21-17(23)11-18(24)22-13-6-7-15(20)14(19)10-13/h2-7,10H,8-9,11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEAUNPODMHRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]malonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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